molecular formula C5H10O3S B2983594 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione CAS No. 873-81-4

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione

Cat. No.: B2983594
CAS No.: 873-81-4
M. Wt: 150.19
InChI Key: CDSSBBSQQZEXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The InChI code for “3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione” is 1S/C5H10O3S/c1-5(6)2-3-9(7,8)4-5/h6H,2-4H2,1H3 . This code provides a unique identifier for the compound and can be used to predict its molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 150.2 and a melting point of 52-53 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Enzyme Inhibition and Mechanistic Insights

Studies on thiolane 1-oxides, analogs closely related to 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione, have contributed significantly to understanding the stereoselective binding and inhibition mechanisms of enzymes such as liver alcohol dehydrogenase. Research demonstrated that different stereoisomers of 3-butylthiolane 1-oxide exhibit varying degrees of inhibition against alcohol dehydrogenase, providing insights into the enzyme's flexibility and binding site geometry. This research not only elucidates enzyme-substrate interactions but also offers a basis for designing more effective enzyme inhibitors (Cho, Ramaswamy, & Plapp, 1997).

Synthetic Chemistry and Material Science

The application of thiolane derivatives extends into synthetic chemistry, where they serve as intermediates in the synthesis of complex molecules and materials. For example, thiolane-1-oxides have been used as precursors in solvent-free Thia-Michael addition reactions, leading to the synthesis of compounds with potential applications in material science and organic synthesis. Such reactions demonstrate the utility of thiolane derivatives in constructing sulfur-containing organic compounds, which are valuable in various chemical industries (Lin et al., 2008).

Biomedical Applications

In the biomedical field, thiolane derivatives have been explored for their potential in drug development and tissue engineering. The design and synthesis of polymers with pendant thiol groups, using thiolane-containing monomers, exemplify the application of these compounds in creating biodegradable materials suitable for medical applications. Such materials can be functionalized with biological cues, enhancing their interaction with biological systems, which is crucial for tissue engineering and regenerative medicine (Fuoco, Finne‐Wistrand, & Pappalardo, 2016).

Antimicrobial and Anticancer Research

Furthermore, thiolane derivatives have shown promise in antimicrobial and anticancer research. Compounds synthesized from indane-1, 3-dione and various thiols have been evaluated for their biological activities, including anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer properties. Some of these compounds exhibited moderate activities, indicating the potential of thiolane derivatives in developing new therapeutic agents (Giles, Prakash, & Ramseshu, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-methyl-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-5(6)2-3-9(7,8)4-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSBBSQQZEXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.